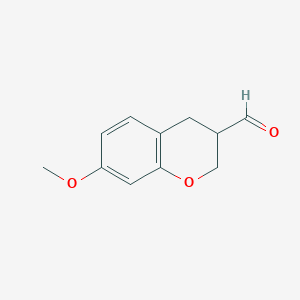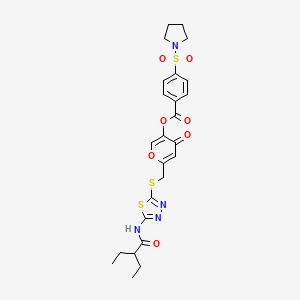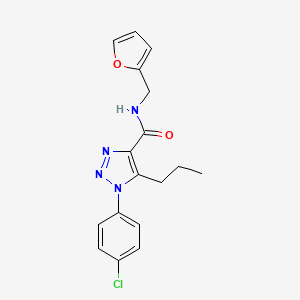![molecular formula C9H12O3 B2419313 Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1865723-93-8](/img/structure/B2419313.png)
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a bicyclic compound with a carboxylic acid functional group . The prefix “Rel-” in the name suggests that it has multiple chiral centers, and the configuration of these centers is specified by the (1R,2R,4R) notation .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a bicyclic ring system with a carboxylic acid functional group . The (1R,2R,4R) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as acid-base reactions and nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a carboxylic acid, it would be expected to exhibit the properties typical of this class of compounds, such as the ability to form hydrogen bonds .Scientific Research Applications
Structural Analysis and Synthesis
- The compound's geometry and structure have been a subject of interest in crystallography and organic synthesis. For instance, studies have focused on the distortion from ideal tetrahedral arrangements and the synthesis of related compounds, emphasizing their structural uniqueness and complexity (Wang, Thommen, & Keese, 1996).
Catalysis and Reaction Mechanisms
- Research has explored the use of related compounds in catalytic processes and reaction mechanisms. For example, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized in decarboxylative acylation reactions, demonstrating the potential utility of bicyclic compounds in organic synthesis (Zhang et al., 2017).
Material Science and Polymer Research
- The compound and its derivatives have applications in material science, particularly in the development of novel polymers. Studies have shown that incorporating bicyclic structures into polymers can significantly affect their physical properties, such as solubility and thermal stability (Li, Kudo, & Shiraishi, 2000).
Pharmaceutical and Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic effects. For instance, certain phenylpropanoyl esters derived from similar bicyclic structures have shown inhibitory effects on catecholamine secretion (Ding et al., 2010).
Supramolecular Chemistry
- The compound's derivatives have been utilized in the construction of supramolecular architectures. These structures have applications in areas such as molecular recognition, sensor development, and the creation of novel materials (Foces-Foces et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXZWOLIRWSDW-FSDSQADBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)[C@H]1C[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-4-azaspiro[2.5]octane](/img/structure/B2419230.png)

![1-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2419233.png)
![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)
![7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2419236.png)


![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B2419244.png)




